molecular formula C8H13N3 B2757966 CC1Cnc2=CC(C)=NN2C1 CAS No. 1557511-40-6

CC1Cnc2=CC(C)=NN2C1

Cat. No. B2757966
CAS RN: 1557511-40-6
M. Wt: 151.213
InChI Key: QBRCWSAZDQPMNE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Common reactions for similar heterocyclic compounds include electrophilic and nucleophilic substitutions. Palladium-catalyzed cross-coupling reactions are also a class of highly successful reactions with applications in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and can be measured using various analytical techniques .

Scientific Research Applications

Advancements in Chemistry Education

A study on Case-based Computerized Laboratories (CCL) and Computerized Molecular Modeling (CMM) highlights the integration of computerized desktop experiments and molecular modeling in chemistry education. This approach aims to enhance students' higher-order thinking skills, including question posing, inquiry, and modeling, by focusing on scientific inquiry and case studies. The implementation of CCL and CMM in the curriculum has shown significant improvements in these skills among high school chemistry students (Kaberman & Dori, 2009).

CCN and Aerosol Particles Research

Research on Cloud Condensation Nuclei (CCN) involves understanding the factors that affect the ability of aerosol particles to act as nuclei for cloud droplet formation. Studies have explored the measurement and characterization of CCN in various atmospheric conditions, providing insights into the physical and chemical properties of aerosol particles that influence cloud formation processes. For example, investigations into the size-resolved measurements of CCN have implications for modeling aerosol particle hygroscopicity and CCN activity, crucial for predicting weather patterns and climate change (Dusek et al., 2006).

Green Chemistry for CCUS

The application of Green Chemistry and Engineering principles in the context of Carbon Capture, Utilization, and Storage (CCUS) is essential for addressing the challenges of reducing atmospheric CO2 levels. A study emphasizes the critical research needs for making CCUS viable and highlights innovative research directions to minimize the environmental impacts of chemical processes involved in CCUS. This approach calls for the chemistry community's collaboration to develop energy-efficient, environmentally friendly technologies for combating climate change (Leclaire & Heldebrant, 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper storage and disposal methods .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structure, and reactivity. Additionally, its potential applications in various fields such as medicine, materials science, or environmental science could be investigated .

properties

IUPAC Name

2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-4-9-8-3-7(2)10-11(8)5-6/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRCWSAZDQPMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC(=NN2C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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